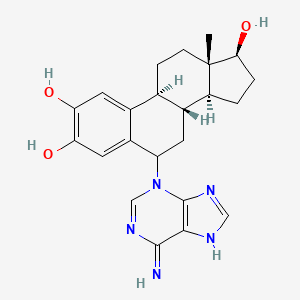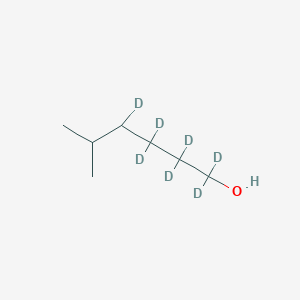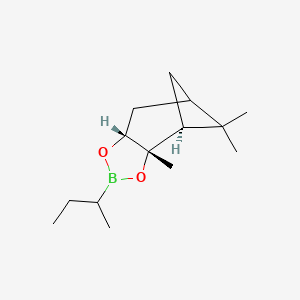![molecular formula C20H24O B13406954 4'-Heptyl[1,1'-biphenyl]-4-carbaldehyde CAS No. 93972-08-8](/img/structure/B13406954.png)
4'-Heptyl[1,1'-biphenyl]-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Heptyl[1,1’-biphenyl]-4-carbaldehyde is an organic compound that belongs to the biphenyl family It consists of a biphenyl core with a heptyl group attached to one phenyl ring and an aldehyde group attached to the other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Heptyl[1,1’-biphenyl]-4-carbaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of biphenyl with heptanoyl chloride, followed by oxidation to introduce the aldehyde group. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of 4’-Heptyl[1,1’-biphenyl]-4-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4’-Heptyl[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: 4’-Heptyl[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 4’-Heptyl[1,1’-biphenyl]-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Scientific Research Applications
4’-Heptyl[1,1’-biphenyl]-4-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of 4’-Heptyl[1,1’-biphenyl]-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. Additionally, the biphenyl core can engage in π-π interactions with aromatic residues in proteins, influencing their structure and activity .
Comparison with Similar Compounds
Similar Compounds
4’-Heptyl[1,1’-biphenyl]-4-carbonitrile: Similar structure but with a cyano group instead of an aldehyde group.
4’-Heptyl[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
Uniqueness
The presence of both a heptyl group and an aldehyde group allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .
Properties
CAS No. |
93972-08-8 |
|---|---|
Molecular Formula |
C20H24O |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
4-(4-heptylphenyl)benzaldehyde |
InChI |
InChI=1S/C20H24O/c1-2-3-4-5-6-7-17-8-12-19(13-9-17)20-14-10-18(16-21)11-15-20/h8-16H,2-7H2,1H3 |
InChI Key |
CTNNGZOSJKUORI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





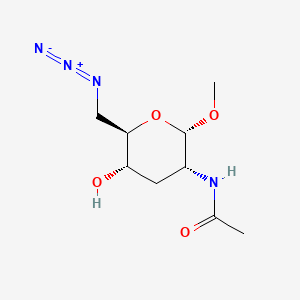
![(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-26-carbaldehyde](/img/structure/B13406889.png)
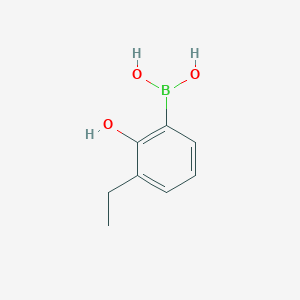
![1-(1-Adamantyl)-3-[(2-methylsulfanylphenyl)methyl]urea](/img/structure/B13406892.png)
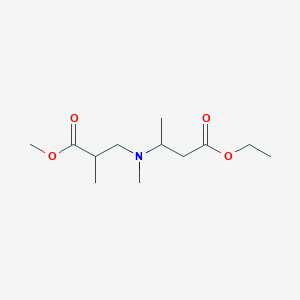
![2-Perfluorooctyl-[1,2-13C2]-ethanoic Acid](/img/structure/B13406911.png)
